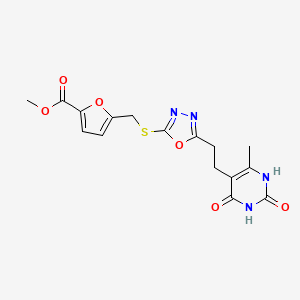
Methyl 5-(((5-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related furan-2-carboxylate compounds involves multi-component reactions, such as the PTSA catalyzed Biginelli reaction, to construct the core pyrimidine ring attached to the furan moiety. This method allows for the efficient formation of the desired compound's skeleton with specific functional groups (Hery Suwito et al., 2017).
Molecular Structure Analysis
The molecular structure of similar compounds has been determined through spectroscopic evidence, including FTIR, HRESI-MS, 1D, and 2D NMR techniques. These methods confirm the arrangement of the atoms within the molecule and the presence of specific functional groups contributing to the compound's properties (Hery Suwito et al., 2017).
Chemical Reactions and Properties
Reactions involving related furan-2-carboxylate derivatives have shown the potential for creating diverse compounds through reactions with electrophiles, leading to various alkylated or aminomethylated products. These reactions are crucial for further modifying the compound's chemical structure and exploring its reactivity (Romualdas Smicius et al., 2002).
Physical Properties Analysis
The physical properties of compounds in this category, such as solubility, melting point, and crystalline structure, are often determined through experimental techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TG). These properties are essential for understanding the compound's behavior under various conditions.
Chemical Properties Analysis
The chemical properties, including reactivity with different nucleophiles and stability under various conditions, are explored through synthetic experiments. Studies on related compounds have demonstrated moderate thermal stabilities and specific reactivity patterns, which are indicative of the potential chemical behaviors of the compound (Qiong Yu et al., 2017).
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Applications
Antimicrobial and Antifungal Agents : Compounds similar to the target molecule have been synthesized and evaluated for their antimicrobial, antifungal, and anti-tubercular activities. For instance, tetrahydropyrimidine–isatin hybrids, with structures akin to the query compound, displayed significant antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents (Akhaja & Raval, 2012).
Anti-inflammatory and Analgesic Agents : Novel synthetic pathways have led to the development of compounds with anti-inflammatory and analgesic properties, highlighting the therapeutic potential of structurally related molecules (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Reactivity and Chemical Transformations
Synthesis of Heterocycles : The synthesis of heterocyclic compounds from furan derivatives, including pyrimidines and oxadiazoles, showcases the chemical reactivity and versatility of compounds with furan and pyrimidine moieties. These findings could guide the synthesis of new materials or drugs (Koparır, Çetin, & Cansiz, 2005).
Energetic Materials : The development of insensitive energetic materials based on furazan and oxadiazole rings indicates potential applications in materials science for compounds with similar structural elements (Yu et al., 2017).
Biological Activities
- Antiprotozoal Agents : Dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, structurally related to the query compound, have shown significant antiprotozoal activities, suggesting potential for developing new treatments against protozoal infections (Ismail et al., 2004).
Propiedades
IUPAC Name |
methyl 5-[[5-[2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O6S/c1-8-10(13(21)18-15(23)17-8)4-6-12-19-20-16(26-12)27-7-9-3-5-11(25-9)14(22)24-2/h3,5H,4,6-7H2,1-2H3,(H2,17,18,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUZPPWGQMHYFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)CCC2=NN=C(O2)SCC3=CC=C(O3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(((5-(2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)methyl)furan-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


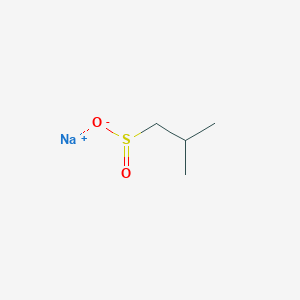
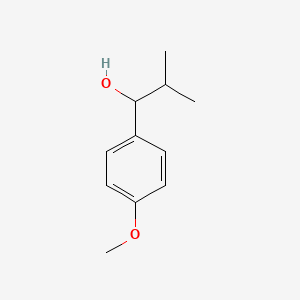
![5-Oxa-2-azaspiro[3.5]nonane hemioxalate](/img/structure/B2488255.png)

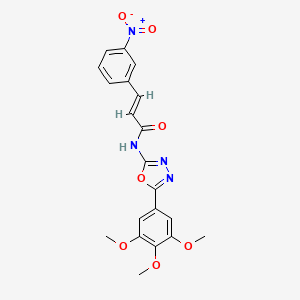
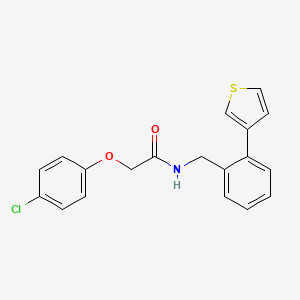
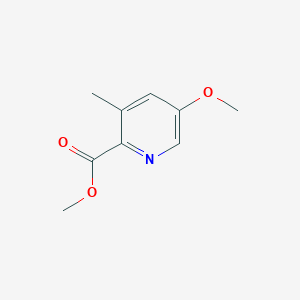
![3-{[4-(3-chlorophenyl)piperazino]carbonyl}-6-isobutylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2488265.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2488266.png)

![5-chloro-2-methoxy-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2488271.png)
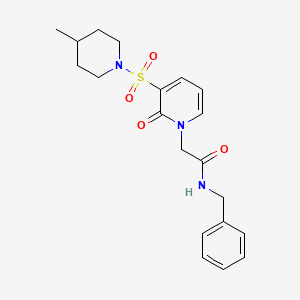
![Methyl 2-[6-(4-chlorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2488273.png)